5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBIMMFRINBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the dihydropyridine family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress. This is crucial for preventing various diseases, including cancer and neurodegenerative disorders.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses.
- Modulation of Cell Signaling Pathways : By affecting various signaling pathways, such as those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), the compound can alter cell survival and apoptosis rates.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : A study conducted on various derivatives of dihydropyridines showed that modifications to the structure could enhance antioxidant activity. The specific compound was found to have comparable activity to standard antioxidants like ascorbic acid .
- Anticancer Screening : In a screening assay involving multicellular spheroids, the compound displayed promising anticancer properties. It was effective in reducing tumor growth in vitro and showed potential for further development as a therapeutic agent against specific cancer types .
- Cytotoxicity Assays : Cytotoxicity tests indicated that the compound has a selective action against cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- N-Aryl Substitution : Replacement of 2-methylphenyl (target) with 2-methoxyphenyl () introduces electron-donating methoxy groups, which may alter π-stacking interactions but increase susceptibility to oxidative metabolism.
- Heterocyclic Moieties: Thiophene (target) vs.
Pharmacological Implications
- Sulfanyl Side Chain : The phenacyl group in the target compound (2-oxo-2-phenylethyl) contrasts with AZ257’s 4-bromophenyl variant (). Bromine’s bulkiness and electronegativity may improve target affinity but increase toxicity risks.
- 4-Substituent : The thiophen-2-yl group (target) vs. 2-chlorophenyl (): Chlorine’s inductive effects could enhance electrostatic interactions but reduce metabolic stability compared to thiophene’s aromatic system.
Q & A
Q. What are the critical steps in synthesizing this compound with high yield and purity?
The synthesis involves multi-step routes, including thioether bond formation, cyclization, and functional group modifications. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance dihydropyridine ring formation .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .
Q. Which analytical techniques are essential for structural confirmation?
A combination of spectroscopic methods is required:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-2-yl at C4) and dihydropyridine ring conformation .
- IR Spectroscopy : Confirming functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₂₈H₂₃N₃O₂S₂: 518.1264) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
- HPLC monitoring : Track decomposition products (e.g., oxidation of the dihydropyridine ring to pyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
